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Compound of Interest

Compound Name: 2-Propenal, 2,3-diethoxy-

CAS No.: 14316-70-2

Cat. No.: B3240278

Get Quote

Executive Summary & Molecule Profile
2,3-Diethoxy-2-propenal is a highly functionalized "push-pull" enal.[1] Structurally, it features an

electron-withdrawing aldehyde coupled with two electron-donating ethoxy groups at the

(C2) and

(C3) positions.[1] This electronic arrangement creates a unique dipole that significantly alters
its vibrational frequency compared to standard conjugated aldehydes.[1]

Systematic Name: (E/Z)-2,3-diethoxyprop-2-enal[1]

Chemical Class: Vinylogous Ester / Enol Ether[1]

Key Application: C3-synthon for heterocyclic condensations (e.g., with ureas/amidines).[1]

The "Push-Pull" Spectroscopic Effect
Unlike simple acrolein, the oxygen lone pairs on the ethoxy groups donate electron density into

the
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-system (resonance), weakening the C=O bond order while polarizing the C=C bond.

Result: The C=O stretch shifts to a lower wavenumber (red shift) compared to unsubstituted

acrolein, while the C=C stretch becomes exceptionally intense due to the large change in

dipole moment during vibration.

Spectroscopic Performance Comparison
This section compares the IR profile of 2,3-diethoxy-2-propenal with its primary synthetic

alternative/precursor, 1,1,3,3-Tetraethoxypropane (TEP), and its hydrolysis analog,

Malonaldehyde.[1]

Table 1: Diagnostic Peak Assignment & Comparison[1]
[2]
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Functional
Group

2,3-Diethoxy-2-

propenal

(Target)

1,1,3,3-

Tetraethoxyprop

ane

(Precursor)

3-

Ethoxyacrolein

(Analog)

Diagnostic

Significance

C=O[1] Stretch
1665 – 1685

cm⁻¹ (Strong)
Absent

1670 – 1690

cm⁻¹

Primary QC

Marker. Indicates

successful

formylation/elimi

nation. Lower

freq.[1] due to

C3-OEt

resonance.[1]

C=C Stretch

1590 – 1620

cm⁻¹ (Very

Strong)

Absent
1610 – 1640

cm⁻¹

Purity Marker.

The "push-pull"

nature makes

this band more

intense than

typical alkenes.

[1]

C-H Stretch

(Aldehydic)

2720 & 2830

cm⁻¹ (Fermi

Doublet)

Absent
2730 & 2840

cm⁻¹

Confirms

presence of

aldehyde moiety.

C-O-C (Vinyl

Ether)

1200 – 1240

cm⁻¹

(Asymmetric)

Absent
1210 – 1250

cm⁻¹

Distinguishes

enol ether from

saturated alkyl

ethers.

C-O-C

(Acetal/Ether)

1050 – 1150

cm⁻¹

1050 – 1150

cm⁻¹ (Broad,

Multi)

1060 – 1140

cm⁻¹

Less diagnostic;

present in both

target and

precursor.

O-H Stretch Absent (if pure) Absent Absent Presence

indicates

hydrolysis to

malonaldehyde
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(broad band

~3000-3400

cm⁻¹).[1]

Comparative Insight
Vs. Precursor (TEP): The transition from TEP to the propenal is marked by the appearance

of two strong bands in the 1590–1700 cm⁻¹ region (C=C and C=O). TEP is transparent in

this region.[1] This allows for real-time reaction monitoring via in-situ IR (ReactIR).[1]

Vs. Analog (3-Ethoxyacrolein): The addition of the second ethoxy group at C2 (alpha)

introduces steric bulk and inductive withdrawal. This typically causes a slight blue shift

(increase) in C=O frequency compared to the mono-substituted analog due to the inductive

effect of the

-oxygen competing with resonance.[1]

Experimental Protocol: Reliable Data Acquisition
Because 2,3-diethoxy-2-propenal is moisture-sensitive and potentially volatile, standard

transmission techniques (KBr pellet) are inferior to Attenuated Total Reflectance (ATR).[1]

Method: ATR-FTIR Analysis
Objective: Obtain a high-fidelity spectrum without hydrolysis artifacts.

Instrument Setup:

Crystal: Diamond or ZnSe (Diamond preferred for chemical resistance).[1]

Resolution: 4 cm⁻¹.[1]

Scans: 32 (to minimize atmospheric water vapor noise).

Sample Preparation (Liquid/Oil):

Step 1: Purge the ATR stage with dry nitrogen for 2 minutes to remove surface moisture.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?InChI=1/C7H14O2/c1-4-7(8-5-2)9-6-3/h4,7H,1,5-6H2,2-3H3
https://webbook.nist.gov/cgi/cbook.cgi?InChI=1/C7H14O2/c1-4-7(8-5-2)9-6-3/h4,7H,1,5-6H2,2-3H3
https://webbook.nist.gov/cgi/cbook.cgi?InChI=1/C7H14O2/c1-4-7(8-5-2)9-6-3/h4,7H,1,5-6H2,2-3H3
https://webbook.nist.gov/cgi/cbook.cgi?InChI=1/C7H14O2/c1-4-7(8-5-2)9-6-3/h4,7H,1,5-6H2,2-3H3
https://webbook.nist.gov/cgi/cbook.cgi?InChI=1/C7H14O2/c1-4-7(8-5-2)9-6-3/h4,7H,1,5-6H2,2-3H3
https://webbook.nist.gov/cgi/cbook.cgi?InChI=1/C7H14O2/c1-4-7(8-5-2)9-6-3/h4,7H,1,5-6H2,2-3H3
https://webbook.nist.gov/cgi/cbook.cgi?InChI=1/C7H14O2/c1-4-7(8-5-2)9-6-3/h4,7H,1,5-6H2,2-3H3
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3240278?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 2: Collect a background spectrum.[1]

Step 3: Using a glass Pasteur pipette, deposit one drop (approx. 20 µL) of the neat 2,3-

diethoxy-2-propenal directly onto the crystal center.[1]

Step 4:Critical: Cover the sample immediately with the ATR pressure clamp or a glass slip

to minimize evaporation and reaction with atmospheric humidity.

Data Validation (Self-Check):

Check 1: Look for a broad hump at 3200–3500 cm⁻¹.[1] If present, the sample has

hydrolyzed (formation of enolic OH). Reject sample.

Check 2: Verify the C=O/C=C ratio. In "push-pull" systems, the C=C band (approx 1600

cm⁻¹) can be more intense than the carbonyl band. This is a hallmark of the molecule's

electronic structure, not an artifact.

Mechanistic & Workflow Visualization[3]
Diagram 1: Electronic "Push-Pull" Effects on IR
Frequencies
This diagram illustrates why the vibrational frequencies shift, providing the "causality" required

for scientific integrity.[1]

Acrolein Scaffold
(Standard Conjugation) 2,3-Diethoxy Substitution

Resonance Donation (+M)
from C3-EthoxyDominant Effect

Inductive Withdrawal (-I)
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Secondary Effect
C=O Bond Weakening

(Red Shift -> ~1670 cm-1)

Increases Single
Bond Character

C=C Polarization
(Intensity Increase)

Large Dipole
Change

Minor Blue Shift
Counter-effect
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Caption: Mechanistic flow showing how ethoxy substituents modify the bond order and dipole

moment, resulting in the characteristic IR signature.

Diagram 2: Quality Control Workflow
A self-validating decision tree for researchers.

Crude Product Isolation

Acquire ATR-IR Spectrum

Check 3200-3500 cm-1
(Broad Band?)

Hydrolysis Detected
(Malonaldehyde present)

Yes

Check 1660-1690 cm-1
(Strong Band?)

No

Re-dry / Distill Incomplete Reaction
(Acetal Persists)

No (Weak/Absent)

PASS: Pure Enal
Proceed to Synthesis

Yes

Click to download full resolution via product page

Caption: Decision matrix for validating 2,3-diethoxy-2-propenal purity using IR markers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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